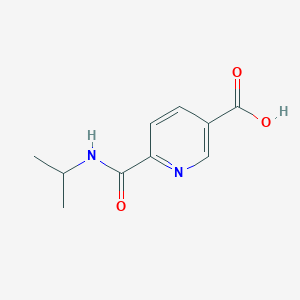
6-(Isopropylcarbamoyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isopropylcarbamoyl)nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 6-(Isopropylcarbamoyl)nicotinic Acid
The synthesis of this compound can be achieved through a straightforward method involving the reaction of nicotinic acid with isopropyl carbamate. The process typically employs mild conditions, making it suitable for large-scale production. A notable synthetic route involves the use of a one-step Minisci reaction, which has been shown to yield high amounts of the target compound efficiently .
Antimycobacterial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimycobacterial properties. Specifically, compounds that modulate the activity of nicotinamidase (PncA) in Mycobacterium tuberculosis have been studied for their ability to hydrolyze nicotinamide into nicotinic acid, thereby contributing to the NAD+ salvage pathway essential for bacterial survival .
Cardiovascular Benefits
Nicotinic acid and its derivatives are recognized for their lipid-modulating effects. Studies have shown that higher intake levels of niacin can lead to reduced risks of cardiovascular diseases and overall mortality. This suggests that this compound may possess similar benefits, potentially improving lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .
Treatment of Dyslipidemia
Nicotinic acid has long been used as a treatment for dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol. The derivative this compound could enhance these effects with potentially fewer side effects compared to traditional nicotinic acid formulations .
Vascular Health
Research has indicated that derivatives like this compound may improve peripheral circulation and have vasodilatory effects. This is particularly relevant in conditions such as Raynaud's disease and other circulatory disorders where improved blood flow is necessary .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of nicotinic acid derivatives:
- A clinical trial demonstrated that patients receiving a formulation containing nicotinic acid showed significant improvements in lipid profiles compared to those receiving placebo treatments .
- Another study highlighted the reduced flushing side effects associated with specific formulations of nicotinic acid derivatives, indicating better patient compliance and therapeutic outcomes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimycobacterial Activity | Modulation of PncA activity in Mycobacterium tuberculosis |
| Cardiovascular Benefits | Reduction in cardiovascular disease risk through lipid modulation |
| Treatment of Dyslipidemia | Lowering LDL cholesterol and triglycerides; raising HDL cholesterol |
| Vascular Health | Improvement in peripheral circulation; potential treatment for circulatory disorders |
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
BHXPNDHJIKIYHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













